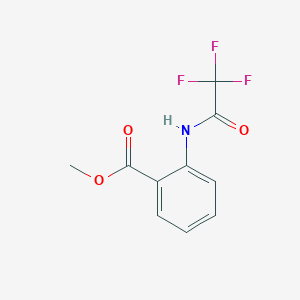

methyl 2-(2,2,2-trifluoroacetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

methyl 2-(2,2,2-trifluoroacetamido)benzoate is an organic compound with the molecular formula C10H8F3NO3 It is known for its unique chemical structure, which includes a trifluoroacetyl group and a benzenecarboxylate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,2,2-trifluoroacetamido)benzoate typically involves the reaction of methyl benzoate with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Methyl benzoate and trifluoroacetic anhydride.

Catalyst: A suitable acid catalyst, such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.

化学反応の分析

Types of Reactions

methyl 2-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a less oxidized state, such as an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.

科学的研究の応用

Anticancer Activity

Methyl 2-(2,2,2-trifluoroacetamido)benzoate has been investigated for its anticancer properties, particularly as a component in the design of dual inhibitors targeting BRAF and histone deacetylases (HDAC). These dual inhibitors are crucial in overcoming drug resistance often encountered in cancer treatments. The compound has shown effectiveness against melanoma and colon cancer cell lines harboring BRAF mutations, indicating its potential as part of a combination therapy strategy to enhance treatment efficacy and mitigate resistance .

Case Study:

- A study demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in BRAF-mutant cancer cell lines. The compound's structural modifications allowed it to effectively bind to the target sites, leading to enhanced therapeutic outcomes compared to standard treatments .

Inhibition of VEGFR-2

Another notable application involves the compound's role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis—the formation of new blood vessels from pre-existing ones. The modification of this compound has been shown to improve binding affinity to VEGFR-2 through strategic interactions at the allosteric binding site. This characteristic makes it a promising candidate for antiangiogenic therapies .

Binding Interaction Insights:

- The compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the VEGFR-2 binding site, which enhances its inhibitory potency. These interactions were validated through molecular docking studies that indicated a favorable energy-binding score .

Chemical Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that can be adapted for large-scale production. The compound can be synthesized using trifluoroacetic anhydride in the presence of suitable solvents like dichloromethane (DCM), yielding high purity products suitable for further research applications .

Synthesis Overview:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Trifluoroacetic anhydride | DCM, rt | High |

| 2 | Methyl benzoate | DCM, rt | High |

作用機序

The mechanism by which methyl 2-(2,2,2-trifluoroacetamido)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzenecarboxylate ester moiety can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

類似化合物との比較

Similar Compounds

Methyl 2-aminobenzoate: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.

Methyl 2-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a trifluoroacetyl group, leading to variations in its chemical behavior.

Methyl 2-(acetylamino)benzoate: Has an acetyl group instead of a trifluoroacetyl group, affecting its interactions and applications.

Uniqueness

methyl 2-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

生物活性

Methyl 2-(2,2,2-trifluoroacetamido)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a trifluoroacetamido group. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological interactions. The molecular formula can be represented as:

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The mechanism involves inhibition of key inflammatory pathways, including those mediated by lipoxygenase enzymes. In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines .

3. Enzyme Inhibition

this compound has been studied for its potential as an enzyme inhibitor. Specifically, its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been documented. These interactions suggest that the compound may have applications in treating conditions characterized by excessive inflammation .

The biological activity of this compound is largely attributed to its structural features:

- Hydrogen Bonding: The trifluoroacetamido group can form hydrogen bonds with target enzymes or receptors.

- Lipophilicity: The trifluoromethyl substituent enhances the compound's ability to penetrate cellular membranes.

- Receptor Interaction: The compound may modulate receptor activity by interacting with specific binding sites on proteins involved in inflammation and microbial resistance.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focused on the biological activity of this compound:

特性

IUPAC Name |

methyl 2-[(2,2,2-trifluoroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c1-17-8(15)6-4-2-3-5-7(6)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEDDHDBRSUZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。